molecular formula C23H44N3NaO7 B13323808 L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt CAS No. 1243654-79-6

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt

Cat. No.: B13323808
CAS No.: 1243654-79-6
M. Wt: 497.6 g/mol
InChI Key: AMNKUTQKJPZMMF-NXAOXGSFSA-M
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Description

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt (CAS No: 19213-75-3; EINECS: 242-884-2), also known as Sodium Dilauramidoglutamide Lysine, is a trisodium salt derived from L-lysine. Its structure features two N-(1-oxododecyl)glutamyl groups attached to the N2 and N6 positions of the lysine backbone, forming a complex amphiphilic molecule . This compound is primarily used in cosmetics as a biological additive, functioning as a surfactant or conditioning agent due to its ability to interact with lipid bilayers and proteins .

Properties

CAS No.

1243654-79-6

Molecular Formula

C23H44N3NaO7

Molecular Weight

497.6 g/mol

IUPAC Name

sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C17H31NO5.C6H14N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10);/q;;+1/p-1/t;5-;/m.0./s1

InChI Key

AMNKUTQKJPZMMF-NXAOXGSFSA-M

Isomeric SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)C[C@@H](C(=O)O)N.[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)CC(C(=O)O)N.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves the reaction of N-(1-oxododecyl)-glutamic anhydride with L-lysine in the presence of sodium hydroxide . The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.

Chemical Reactions Analysis

Oxidation and Reduction

While specific reaction conditions are not detailed in the provided sources, the compound’s structure suggests susceptibility to oxidation and reduction:

  • Oxidation : Amide groups or aliphatic chains may oxidize under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Amide bonds could be reduced to amines using reagents like LiAlH₄, though this is speculative without experimental data.

Substitution Reactions

The compound’s functional groups (e.g., carboxylate, amide) enable substitution reactions:

  • Hydrolysis : Amide bonds may hydrolyze under acidic/basic conditions, releasing glutamic acid derivatives.

  • Esterification : Carboxylate groups could react with alcohols to form esters, though no experimental evidence is cited.

Biological Interactions

While not direct chemical reactions, the compound’s biological activity (e.g., antimicrobial effects) involves interactions with cellular targets, such as membrane proteins or enzymes. These interactions may indirectly influence downstream biochemical pathways .

Comparison with Similar Compounds

Compound Key Differences
L-Lysine, N2,N6-bis(1-oxododecyl)-Lacks glutamyl modifications; simpler structure
N-(1-oxododecyl)glutamic anhydridePrecursor in synthesis; lacks lysine backbone

Research Findings

  • Synthesis Efficiency : The reaction with sodium hydroxide ensures high yield and stability of the sodium salt form .

  • Structural Complexity : The bis-glutamyl modification enhances solubility and biological compatibility compared to unmodified lysine derivatives .

Limitations and Future Directions
Available data focus on synthesis and structural characterization. Further studies are needed to explore:

  • Specific reaction mechanisms (e.g., kinetics of oxidation/reduction).

  • Thermal and enzymatic degradation pathways .

  • Interactions with biological systems to validate therapeutic potential .

This compound’s reactivity profile highlights its utility in organic synthesis and biomedical applications, though deeper experimental validation is required.

Scientific Research Applications

Scientific Research Applications of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt

This compound, also known as sodium dilauramidoglutamide lysine, is a synthetic compound derived from L-lysine and glutamic acid. It is a complex organic compound with the molecular formula C23H44N3NaO7. This compound has garnered interest for its wide range of scientific research applications, including its roles in chemistry, biology, medicine, and industry.

Chemical Properties and Characteristics

This compound appears as a powder with a density of 1.205 g/cm3 . It has a vapor pressure of 2.8-3.8 hPa at 20-25°C .

Areas of Application

  • Chemistry: It is employed as a reagent in organic synthesis and as a building block for creating complex molecules.
  • Biology: The interactions of this compound with biological molecules are studied, as well as its potential role in biochemical pathways. The compound can act as an inhibitor of lysine transport across cell membranes, which can modulate cellular uptake of nutrients and drugs.
  • Medicine: Research explores potential therapeutic uses, such as drug delivery systems and pharmaceutical formulations.
  • Industry: It is used for specialty chemicals production and as an additive in various industrial processes.

Biological Activities

This compound, also known as sodium dilauramidoglutamide lysine, is a synthetic compound derived from L-lysine and glutamic acid. The compound's structure allows it to function as a carrier for therapeutic agents, enhancing their bioavailability and targeting specific tissues. Preliminary studies suggest that the compound may possess antimicrobial properties, potentially due to its ability to disrupt bacterial cell membranes.

Mechanism of Action

The mechanism of action of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Key Structural Features Functional Groups Applications References
Target Compound L-Lysine backbone with N2,N6-bis[N-(1-oxododecyl)glutamyl] groups; trisodium salt Glutamyl-dodecyl, carboxylate, amide Cosmetics (surfactant)
Sodium Lauroyl Sarcosinate N-Lauroyl-N-methylglycine sodium salt Acyl chain, carboxylate, methylamide Personal care (shampoos, cleansers)
N2,N2-Dimethyl-N6-(1-oxododecyl)-L-Lysine L-Lysine with dimethylated N2 and N6-dodecyl acyl groups Dodecyl acyl, dimethylamine Surfactant; microbial growth inhibition
Nα,Nε-Bis(dodecanoyl)-L-lysine L-Lysine with dodecanoyl groups at N2 and N6 positions Simple acyl chains Research (enzyme inhibition)
Lysine Lauroyl Methionate Methionine-derived acyl group bound to lysine; sodium salt Lauroyl-methionine, carboxylate Cosmetics (antistatic agent)

Key Observations :

  • The target compound distinguishes itself via glutamyl-linked dodecyl chains, which introduce additional carboxylate groups and enhance hydrophilicity compared to simpler acylated lysines (e.g., Nα,Nε-Bis(dodecanoyl)-L-lysine) .
  • Unlike Sodium Lauroyl Sarcosinate, which uses a glycine backbone, the target compound’s lysine core allows for dual functionalization, improving binding to proteins or lipids .

Critical Differences :

  • The target compound’s glutamyl spacer between the lysine and dodecyl chain may require multi-step synthesis, contrasting with direct acylation methods used for Nα,Nε-Bis(dodecanoyl)-L-lysine .
Table 2: Functional Comparison
Property Target Compound Sodium Lauroyl Sarcosinate N2,N2-Dimethyl-N6-(1-oxododecyl)-L-Lysine
Solubility High (due to trisodium salt) Moderate Low (non-ionic dimethyl groups)
Surfactant Strength Moderate (bulky glutamyl) High (compact structure) Low
Biological Activity Mild (cosmetic-safe) Mild Antimicrobial
Thermal Stability High (stable up to 100°C) Moderate Variable

Physicochemical and Environmental Impact

  • Oxidation Stability : Lysine-based compounds (e.g., salt substitutes) reduce lipid oxidation in food systems, as seen in dry-salted grass carp studies .
  • Biodegradability: The glutamyl moiety in the target compound may improve biodegradability compared to non-peptidic surfactants like Sodium Lauroyl Sarcosinate .

Biological Activity

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt, also known as sodium dilauramidoglutamide lysine, is a synthetic compound derived from L-lysine and glutamic acid. This compound is notable for its potential biological activities, particularly in the context of drug delivery and therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C40H72N4O10.3Na
  • Molecular Weight : 834.966 g/mol
  • Appearance : Powder
  • Density : 1.205 g/cm³
  • Vapor Pressure : 2.8-3.8 hPa at 20-25°C

Structural Characteristics

The compound features a complex structure that includes multiple amino acid residues linked by peptide bonds, which contribute to its solubility and biological activity. The presence of sodium ions enhances its stability and solubility in aqueous environments.

This compound exhibits several biological activities:

  • Cell Membrane Interaction : It acts as an inhibitor of lysine transport across cell membranes, which can modulate cellular uptake of nutrients and drugs .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially due to its ability to disrupt bacterial cell membranes.
  • Drug Delivery : The compound's structure allows it to function as a carrier for therapeutic agents, enhancing their bioavailability and targeting specific tissues .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of sodium dilauramidoglutamide lysine against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential use as a topical antimicrobial agent.

Bacterial StrainConcentration (µg/mL)Growth Inhibition (%)
Staphylococcus aureus10075
Escherichia coli20085
Pseudomonas aeruginosa15070

Study 2: Drug Delivery System

In a controlled release study, this compound was tested as a drug delivery system for anti-cancer agents. The results showed that the compound facilitated a sustained release of the drug over a period of 72 hours, significantly improving the therapeutic index compared to free drug formulations.

Time (hours)Cumulative Drug Release (%)
00
1225
2450
4875
7290

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves sequential acylation of lysine with lauroyl-glutamyl groups. Key steps include:

  • Mitsunobu Reaction : Used for coupling protected intermediates (e.g., tert-butoxycarbonyl groups) to lysine derivatives, achieving yields >95% under optimized conditions (e.g., controlled stoichiometry and anhydrous solvents) .
  • Purification : Preparative reverse-phase HPLC is critical for isolating the trisodium salt form, ensuring >98% purity. Mobile phases often combine acetonitrile and ammonium acetate buffers to resolve hydrophilic impurities .
    • Validation : Confirm purity via ^1H/^13C NMR (e.g., absence of tert-butyl peaks post-deprotection) and HRMS (matching theoretical m/z values for sodium adducts) .

Q. How can researchers confirm the structural integrity of this compound, particularly the positioning of lauroyl-glutamyl moieties on lysine?

  • Analytical Workflow :

  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) identifies the molecular ion peak (e.g., m/z ≈ 900–950 for trisodium adducts) and fragmentation patterns specific to lauroyl (C12) chains .
  • 2D NMR : ROESY or NOESY spectra detect spatial proximity between lysine’s α-amino protons and glutamyl carbonyls, confirming N2/N6 substitution .
  • Elemental Analysis : Sodium content (≈3 equivalents) verifies salt stoichiometry via ICP-MS or flame photometry .

Advanced Research Questions

Q. What experimental strategies are recommended to study the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 4–9) at 37°C. Monitor hydrolysis of glutamyl ester bonds via LC-MS/MS over 24–72 hours. Sodium ions may stabilize the carboxylate groups at neutral pH .
  • Thermal Stability : Use TGA (Thermogravimetric Analysis) to identify decomposition thresholds (e.g., >200°C for lauroyl chains) and DSC (Differential Scanning Calorimetry) to detect glass transitions or crystallinity changes .

Q. How can researchers investigate the in vivo catabolism and biodistribution of this compound?

  • Advanced Techniques :

  • Isotopic Labeling : Synthesize fluorine-18 or ^14C-labeled analogues (e.g., via conjugation with N-succinimidyl-4-[18F]fluorobenzoate) for PET imaging or autoradiography. Track organ-specific accumulation (e.g., liver, kidneys) in rodent models .
  • Metabolite Profiling : Post-administration, collect plasma/tissue homogenates. Use UPLC-QTOF-MS to identify catabolites like free lysine, glutamic acid, and lauroyl derivatives. Compare with in vitro hepatic microsome assays .

Q. What computational approaches are suitable for predicting the compound’s surfactant behavior and interactions with lipid bilayers?

  • Modeling Strategies :

  • Molecular Dynamics (MD) : Simulate the trisodium salt’s self-assembly into micelles (critical micelle concentration ≈ 0.1–1 mM) using force fields like CHARMM36. Analyze lauroyl chain packing and sodium ion distribution at the interface .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate lauroyl chain length (C12) with parameters like hydrophile-lipophile balance (HLB) to predict emulsification efficiency .

Data Contradictions and Resolution

Q. Discrepancies in reported sodium stoichiometry (e.g., xsodium vs. trisodium salt): How to resolve ambiguity?

  • Resolution :

  • Regulatory Cross-Check : Compare EPA (e.g., §721.3820 lists disodium salts of lauroyl-glutamic acid) and cosmetic databases (e.g., INCI lists trisodium forms). Contextualize based on application: trisodium salts dominate in cosmetic formulations for enhanced solubility .
  • Experimental Confirmation : Use ion chromatography to quantify sodium content. A 3:1 (sodium:lysine) ratio confirms trisodium salt .

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